

# 3-Methylbenzohydrazide chemical properties and structure

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## Compound of Interest

Compound Name: 3-Methylbenzohydrazide

Cat. No.: B076409

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## 3-Methylbenzohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Methylbenzohydrazide** is an aromatic hydrazide compound that serves as a valuable building block in organic synthesis and drug discovery. Its chemical structure, featuring a benzoyl group attached to a hydrazine moiety with a methyl substituent on the benzene ring, imparts a unique combination of reactivity and biological potential. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and key reactions of **3-Methylbenzohydrazide**, tailored for professionals in research and development.

## Chemical Properties and Structure

**3-Methylbenzohydrazide** is a crystalline solid at room temperature.<sup>[1]</sup> Its core structure consists of a toluene ring functionalized with a hydrazide group at the meta-position.

## Physicochemical Data

A summary of the key physicochemical properties of **3-Methylbenzohydrazide** is presented in the table below for easy reference.

Property	Value	Source(s)
IUPAC Name	3-Methylbenzohydrazide	<a href="#">[1]</a>
CAS Number	13050-47-0	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	150.18 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid	<a href="#">[1]</a>
Melting Point	96 °C	<a href="#">[1]</a>
Boiling Point	Data not readily available	
LogP (Octanol/Water)	0.74	<a href="#">[1]</a>
SMILES	CC1=CC=C(C=C1)C(=O)NN	<a href="#">[1]</a>
InChI	InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11)	<a href="#">[1]</a>

## Solubility Profile

The solubility of **3-Methylbenzohydrazide** varies depending on the solvent. While specific quantitative data is not extensively published, its LogP value of 0.74 suggests moderate lipophilicity, indicating better solubility in organic solvents than in water. General observations indicate that it is soluble in alcohols like methanol and ethanol and polar aprotic solvents such as dimethyl sulfoxide (DMSO).

## Synthesis of 3-Methylbenzohydrazide

The most common and straightforward method for the synthesis of **3-Methylbenzohydrazide** is the hydrazinolysis of the corresponding ester, methyl 3-methylbenzoate.

## Experimental Protocol: Synthesis from Methyl 3-methylbenzoate

This protocol describes a general procedure for the synthesis of benzohydrazides, adapted for the specific preparation of **3-Methylbenzohydrazide**.

#### Materials:

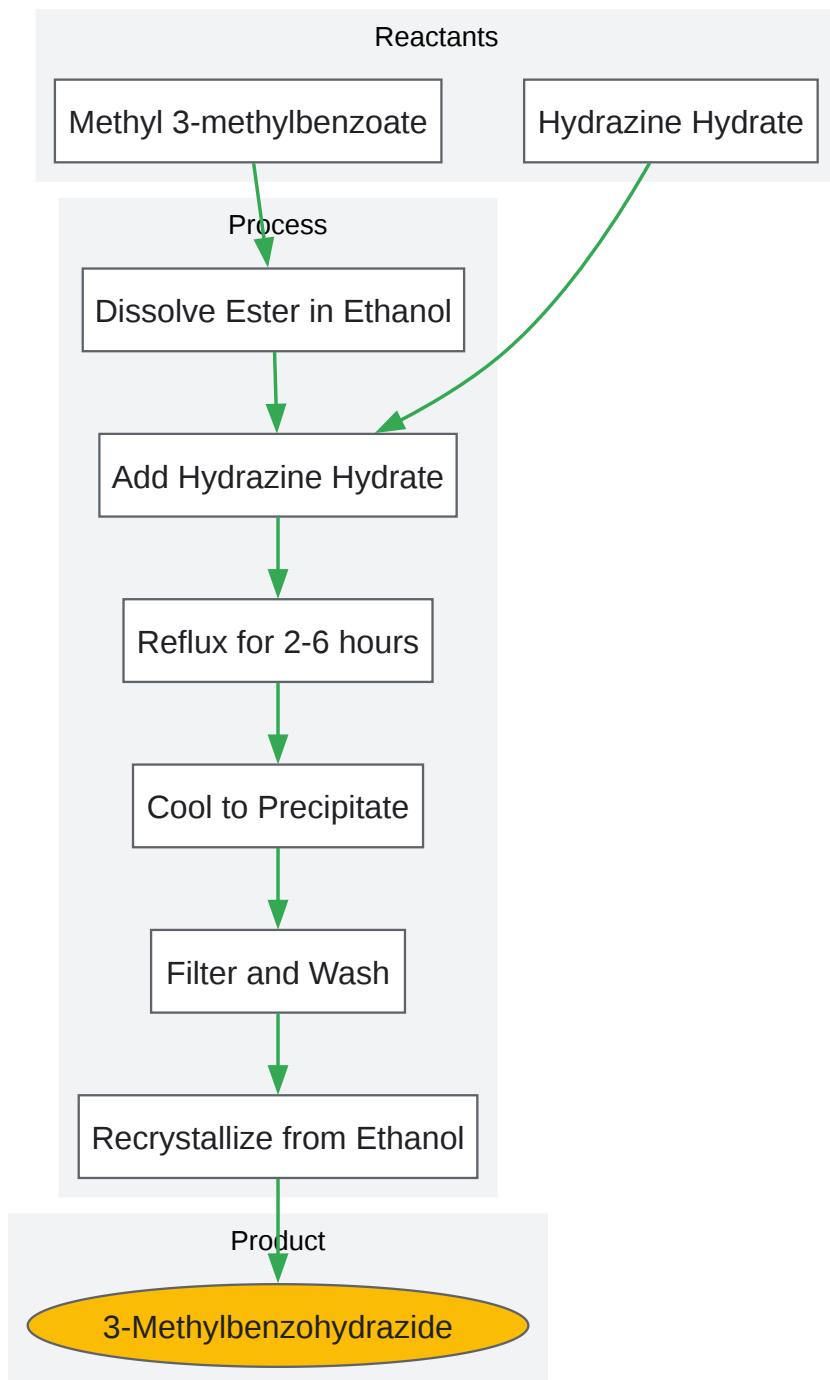
- Methyl 3-methylbenzoate
- Hydrazine hydrate (80-100% solution)
- Ethanol (or another suitable alcohol)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization solvent (e.g., ethanol)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methylbenzoate in a minimal amount of ethanol.
- Addition of Hydrazine Hydrate: To the stirred solution, add a slight molar excess of hydrazine hydrate. The reaction is typically carried out with a 1:1.2 to 1:1.5 molar ratio of ester to hydrazine hydrate.
- Reflux: Heat the reaction mixture to reflux and maintain it for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath. The **3-Methylbenzohydrazide** product will precipitate out of the solution.

- Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
- Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

## Synthesis Workflow for 3-Methylbenzohydrazide

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## Synthesis Workflow

## Key Reactions: Hydrazone Formation

A hallmark chemical property of **3-Methylbenzohydrazide** is its ability to undergo condensation reactions with aldehydes and ketones to form hydrazones. This reaction is fundamental to the synthesis of a wide array of derivatives with potential biological activities.

## Experimental Protocol: General Hydrazone Synthesis

This protocol outlines a general procedure for the synthesis of a hydrazone from **3-Methylbenzohydrazide** and an aldehyde.

### Materials:

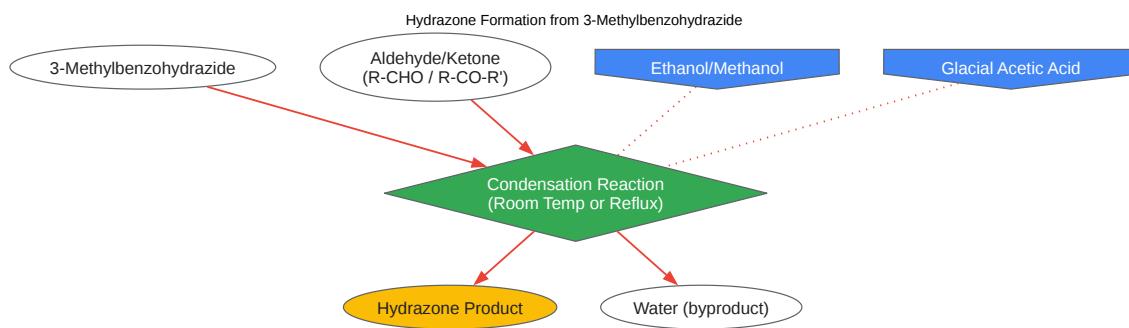
- **3-Methylbenzohydrazide**
- An appropriate aldehyde (e.g., benzaldehyde)
- Ethanol or Methanol
- Glacial acetic acid (catalytic amount)
- Round-bottom flask
- Stirring apparatus
- Reflux condenser (if heating is required)
- Filtration apparatus

### Procedure:

- **Dissolution:** Dissolve equimolar amounts of **3-Methylbenzohydrazide** and the aldehyde in ethanol in a round-bottom flask.
- **Catalysis:** Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
- **Reaction:** Stir the mixture at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the reactivity of the aldehyde. Gentle heating or refluxing

may be necessary to drive the reaction to completion. The formation of a precipitate often indicates product formation.

- **Isolation:** Once the reaction is complete (monitored by TLC), cool the mixture in an ice bath to maximize precipitation. Collect the solid hydrazone product by vacuum filtration.
- **Purification:** Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.



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#### Hydrazone Formation Reaction

## Applications in Research and Drug Development

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. The core

structure of **3-Methylbenzohydrazide** makes it an attractive scaffold for the development of novel therapeutic agents. The synthesis of various hydrazones from this precursor allows for the exploration of structure-activity relationships (SAR) to optimize biological efficacy.

## Antibacterial Activity Testing

The antibacterial potential of **3-Methylbenzohydrazide** and its derivatives can be evaluated using standard microbiological assays.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a general method for determining the MIC of a compound against a bacterial strain.

Materials:

- Test compound (e.g., a **3-Methylbenzohydrazide** derivative) dissolved in a suitable solvent (e.g., DMSO)
- Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator (37°C)
- Microplate reader (optional)

Procedure:

- Preparation of Inoculum: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL). Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.

- Serial Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the wells of a 96-well plate. The concentration range can be tailored based on the expected potency of the compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Inoculation: Add the standardized bacterial inoculum to each well containing the test compound and the positive control well.
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
- Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.

## Conclusion

**3-Methylbenzohydrazide** is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide group allow for the creation of diverse molecular libraries, particularly of hydrazone derivatives. The information and protocols provided in this technical guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this valuable compound. Further investigation into its biological activities and the development of novel derivatives are promising avenues for future research.

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## References

- 1. Synthesis, Characterization, and Biological Activity of N'-(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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